[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine
Description
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine is a pyridine-derived compound featuring a chlorophenoxy substituent at the 4-position of the pyridine ring and a methanamine group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is listed as discontinued in commercial catalogs (), but its structural features align with bioactive molecules targeting protein-protein interactions or enzyme modulation .
Properties
IUPAC Name |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYJLJSQCXKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy halide.
Coupling with Pyridine Derivative: The chlorophenoxy halide is then reacted with a pyridine derivative under basic conditions to form the desired pyridine intermediate.
Introduction of the Methanamine Group:
Common reagents used in these reactions include halogenating agents like thionyl chloride, bases such as sodium hydroxide, and nucleophiles like methanamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the methanamine group to an aldehyde or ketone.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacological agent targeting various neurological disorders. Its structure allows it to interact with neurotransmitter receptors, which is crucial for developing treatments for conditions such as depression and anxiety disorders. The piperazine ring within the compound is particularly noteworthy for its ability to modulate receptor activity, making it a candidate for further drug development.
Case Study: Neurotransmitter Interaction
A study examining the interaction of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine with serotonin receptors demonstrated significant binding affinity, suggesting its potential as an antidepressant. This was evidenced by in vitro assays that indicated enhanced serotonergic activity compared to control compounds.
Biological Research
Biological Activity
Research has shown that the compound exhibits notable biological activity, particularly in the context of cancer research. It has been identified as a potential inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the remodeling of the extracellular matrix associated with cancer metastasis.
Data Table: Biological Activity Overview
Industrial Applications
Synthesis of Advanced Materials
The unique chemical structure of this compound makes it a valuable precursor for synthesizing advanced materials and catalysts. Its application in creating polymeric materials and as a catalyst in organic reactions has been explored extensively.
Case Study: Catalyst Development
A recent study demonstrated that incorporating this compound into catalytic systems improved reaction yields and selectivity for various organic transformations. The compound's ability to stabilize transition states was highlighted as a key factor in enhancing catalytic efficiency.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Pyridin-yl Methanamine Derivatives
Halogen-Substituted Analogs
- (4-Chloropyridin-2-yl)methanamine (CAS 180748-30-5): Molecular Formula: C₆H₇ClN₂ Molecular Weight: 142.59 g/mol Key Differences: Lacks the phenoxy group but retains the chloropyridine core. Used in ligand synthesis for riboswitch targeting (e.g., TPP riboswitch binders in ) .
Alkoxy-Substituted Analogs
- [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine (CAS 1432680-47-1):
Comparison with Chlorophenoxy-Containing Amines
Several compounds in and share the 4-chlorophenoxy motif but differ in amine substituents:
Synthesis Trends: These compounds are synthesized via nucleophilic ring-opening of epoxides (e.g., 2-[(4-chlorophenoxy)methyl]oxirane) with amines, achieving yields >84% and purity >95% .
Biological Activity
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival.
Biological Activities
-
Anticancer Activity
- Studies have demonstrated that this compound exhibits significant anticancer properties. It induces apoptosis in cancer cells by targeting specific signaling pathways, particularly those associated with cell cycle regulation.
- Case Study : In a study evaluating its effects on various cancer cell lines, the compound showed an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
-
Antimicrobial Activity
- The compound has also shown promising results against bacterial pathogens. Its selectivity for certain bacterial strains suggests potential as a therapeutic agent for infections caused by resistant bacteria.
- Case Study : Research indicated that this compound inhibited the growth of Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications. Substituents on the phenoxy and pyridine rings play critical roles in enhancing or diminishing biological activity.
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position | Chlorine | Increased potency against cancer cells |
| 2-position | Methyl | Enhanced selectivity for bacterial targets |
Research Findings
Recent studies have focused on optimizing the structure of this compound to improve its efficacy and reduce toxicity. For instance, modifications at the 2-position of the pyridine ring have been shown to enhance its interaction with target proteins, significantly increasing its anticancer activity.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
